

Technical Guide: 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-3-iodo-1H-pyrazole*

Cat. No.: B598008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Ethyl-3-iodo-1H-pyrazole**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide presents a proposed synthetic pathway, data from closely related analogs, and an overview of the potential applications based on the established reactivity and biological activity of the iodo-pyrazole scaffold.

Compound Identification

A specific CAS number for **1-Ethyl-3-iodo-1H-pyrazole** was not found in a comprehensive search of the available literature. However, the CAS numbers for the key precursor, 3-iodo-1H-pyrazole, and a selection of related N-substituted iodo-pyrazoles are provided in the table below for reference.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
3-Iodo-1H-pyrazole	4522-35-4	C ₃ H ₃ IN ₂	193.97	Key precursor[1][2]
4-Chloro-1-ethyl-3-iodo-1H-pyrazole	1520231-06-4	C ₅ H ₆ ClIN ₂	256.47	A structurally related compound[3]
1-Ethyl-4-iodo-1H-pyrazol-3-amine	1354705-55-7	C ₅ H ₈ IN ₃	237.04	An N-ethyl iodo-pyrazole derivative[4]
Ethyl 3-iodo-1H-pyrazole-4-carboxylate	827316-43-8	C ₆ H ₇ IN ₂ O ₂	266.04	A substituted 3-iodo-1H-pyrazole[5]
Ethyl 4-iodo-1H-pyrazole-3-carboxylate	179692-08-1	C ₆ H ₇ IN ₂ O ₂	266.038	A substituted 4-iodo-1H-pyrazole[6]
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole	Not Available	C ₇ H ₁₁ IN ₂ O	266.08	N-protected intermediate[7]

Proposed Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

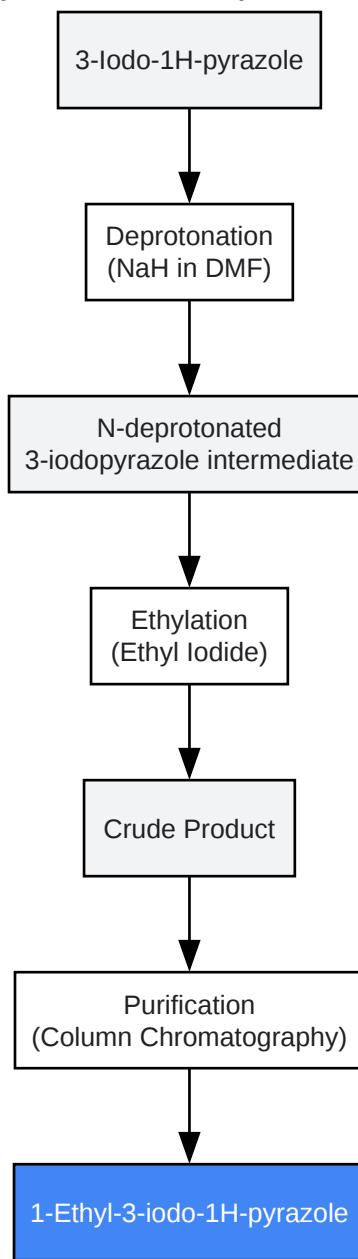
The synthesis of **1-Ethyl-3-iodo-1H-pyrazole** can be logically achieved through the N-alkylation of 3-iodo-1H-pyrazole. The direct alkylation of N-unsubstituted pyrazoles can sometimes lead to a mixture of regioisomers (N1 and N2 substitution). However, methods for regioselective alkylation are known. Below is a proposed experimental protocol based on standard organic synthesis techniques.

Experimental Protocol: N-Ethylation of 3-Iodo-1H-pyrazole

Objective: To synthesize **1-Ethyl-3-iodo-1H-pyrazole** via the alkylation of 3-iodo-1H-pyrazole with an ethylating agent.

Reagents and Materials:

- 3-Iodo-1H-pyrazole
- Ethyl iodide (or diethyl sulfate)
- Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography


Procedure:

- To a solution of 3-iodo-1H-pyrazole in anhydrous DMF, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
- Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **1-Ethyl-3-iodo-1H-pyrazole**.

Synthetic Workflow Diagram

Proposed Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-Ethyl-3-iodo-1H-pyrazole**.

Physicochemical and Analytical Data of a Related Compound

While specific data for **1-Ethyl-3-iodo-1H-pyrazole** is not readily available, the following table summarizes the reported data for the closely related N-protected analog, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.^[7] This data can serve as a useful reference for researchers.

Property	Value
Appearance	Slightly yellow oil
Boiling Point	72 °C at 1.8 mbar
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	1.03 (t, J=7.0 Hz, 3H), 1.56 (d, J=6.0 Hz, 3H), 3.17 (tt, J=9.6, 5.4 Hz, 1H), 3.36-3.45 (m, 1H), 5.54 (q, J=6.0 Hz, 1H), 6.53 (d, J=2.4 Hz, 1H), 7.84 (d, J=2.4 Hz, 1H)
¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1
Mass Spec (m/z)	140, 125, 96, 73, 45

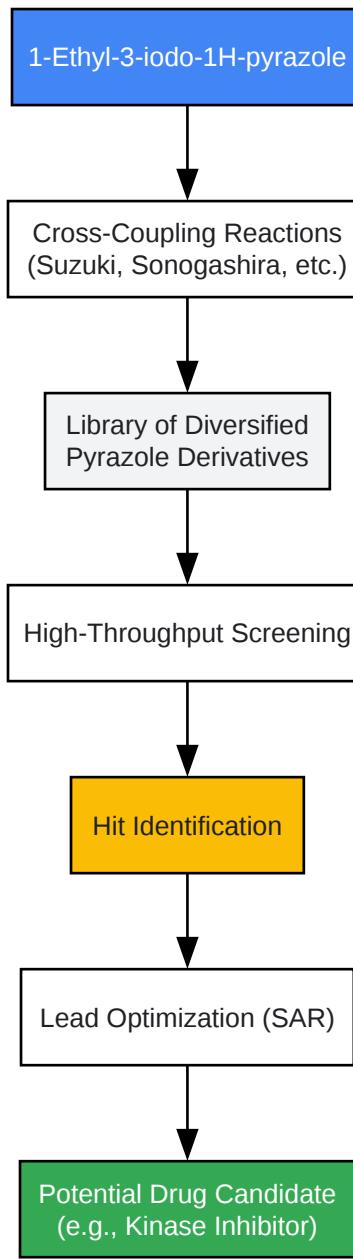
Reactivity and Potential Applications in Drug Discovery

Iodo-pyrazole derivatives are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions.

Key Reactions

- Sonogashira Cross-Coupling: The iodine atom at the 3-position is susceptible to palladium-catalyzed cross-coupling reactions with terminal alkynes to form new carbon-carbon bonds.
[\[7\]](#)
- Suzuki-Miyaura Coupling: This methodology allows for the formation of carbon-carbon bonds by reacting the iodo-pyrazole with boronic acids or esters.
- Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen bond, enabling the introduction of various amine functionalities.

- Grignard Reagent Formation: Although some 3-iodo-pyrazoles show limited reactivity with Grignard reagents, derivatization is possible under specific conditions.[7]


Role in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds.[8][9] Substituted pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[8][9][10] The introduction of an iodine atom provides a handle for further molecular diversification, making **1-Ethyl-3-iodo-1H-pyrazole** a potentially valuable building block for the synthesis of novel therapeutic agents. For instance, related aminopyrazoles are used in the construction of pyrazolo[3,4-b]pyridines, which can act as kinase inhibitors.[4]

Signaling Pathway Modulation

While no specific signaling pathways have been directly associated with **1-Ethyl-3-iodo-1H-pyrazole**, its derivatives, synthesized via the reactions mentioned above, could potentially target a variety of biological pathways implicated in disease. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to specific biological targets such as kinases, GPCRs, or other enzymes.

Role of 1-Ethyl-3-iodo-1H-pyrazole in Drug Discovery

[Click to download full resolution via product page](#)

Caption: General workflow for utilizing **1-Ethyl-3-iodo-1H-pyrazole** in drug discovery.

Conclusion

1-Ethyl-3-iodo-1H-pyrazole is a promising, yet not extensively characterized, building block for chemical synthesis. Its proposed synthesis is straightforward, and its reactivity, by analogy to other iodo-pyrazoles, allows for a wide range of derivatizations. This makes it a valuable tool

for medicinal chemists and materials scientists in the development of novel compounds with tailored properties. Further research is warranted to fully elucidate the physicochemical properties, reactivity, and biological activity of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. 1H-Pyrazole, 4-chloro-1-ethyl-3-iodo- [chembk.com]
- 4. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. calpaclab.com [calpaclab.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-Ethyl-3-iodo-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b598008#1-ethyl-3-iodo-1h-pyrazole-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com